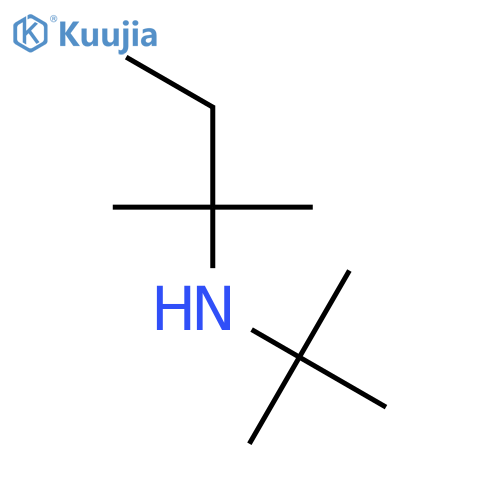Cas no 2085-66-7 (2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-)

2085-66-7 structure
商品名:2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-
- N-tert-butyl-2-methylbutan-2-amine
- Tert-Amyl-Tert-Butylamine
- J-013677
- tert-Amyl-tert-butylamine, 96%
- SCHEMBL411803
- FT-0691806
- 2085-66-7
- DTXSID50274572
- AKOS015894704
- DB-321504
-
- MDL: MFCD00191755
- インチ: InChI=1S/C9H21N/c1-7-9(5,6)10-8(2,3)4/h10H,7H2,1-6H3
- InChIKey: KZOPSPQZLMCNPF-UHFFFAOYSA-N
- ほほえんだ: CCC(C)(C)NC(C)(C)C
計算された属性
- せいみつぶんしりょう: 143.16753
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 97.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.77 g/mL at 25 °C(lit.)
- ゆうかいてん: -13°C (estimate)
- ふってん: 144 °C(lit.)
- フラッシュポイント: 華氏温度:71.6°f
摂氏度:22°c - 屈折率: n20/D 1.421(lit.)
- PSA: 12.03
- ようかいせい: 未確定
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H314
- 警告文: P210-P280-P305+P351+P338-P310
- 危険物輸送番号:UN 2733PSN1 8(3) / PGII
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: 26-27-36/37/39-45
-
危険物標識:

2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03435-1g |
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- |
2085-66-7 | 1g |
¥2658.0 | 2021-09-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229366-1 g |
tert-Amyl-tert-butylamine, |
2085-66-7 | 1g |
¥1,158.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229366-1g |
tert-Amyl-tert-butylamine, |
2085-66-7 | 1g |
¥1158.00 | 2023-09-05 |
2-Butanamine,N-(1,1-dimethylethyl)-2-methyl- 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
2085-66-7 (2-Butanamine,N-(1,1-dimethylethyl)-2-methyl-) 関連製品
- 150285-07-7(2-Heptanamine,N-(1,1-dimethylpropyl)-2-methyl-)
- 2978-47-4(2-Butanamine, N-(1,1-dimethylpropyl)-2-methyl-)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量
